
3-Methyl-3-cyclopentenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclopent-3-enone is an organic compound with a five-membered ring structure containing a ketone and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopent-3-enone can be synthesized through several methods. One common approach involves the hydrogenolysis of cellulose to produce 2,5-hexanedione, followed by intramolecular aldol condensation to form 3-methylcyclopent-2-enone . This process can be catalyzed by zinc-molybdenum oxide, which selectively adsorbs the carbonyl group in the presence of a carbon-carbon double bond .
Industrial Production Methods
In industrial settings, 3-Methylcyclopent-3-enone is often produced as a by-product of petroleum cracking tar. the yield from this method is relatively low, approximately 0.7 kg per ton of tar . Recent advancements have focused on more efficient processes, such as the direct hydrodeoxygenation of biomass-derived cellulose .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopent-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the carbon adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylcyclopent-3-enone has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methylcyclopent-3-enone involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. The pathways involved often include the formation of intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopent-3-enone: Similar in structure but with the methyl group at a different position.
Cyclopentenone: Lacks the methyl group but shares the five-membered ring and ketone functional group.
Methylcyclopentadiene: Contains a similar ring structure but with additional double bonds.
Uniqueness
3-Methylcyclopent-3-enone is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3-methylcyclopent-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKRMYACDINSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
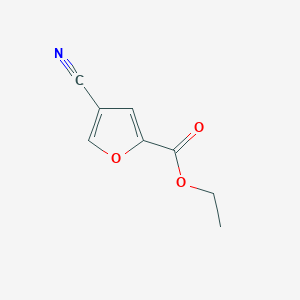
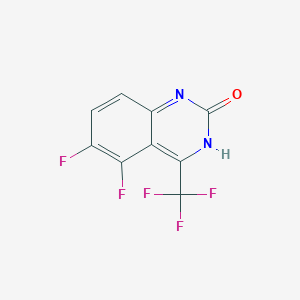
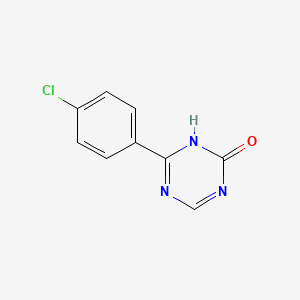
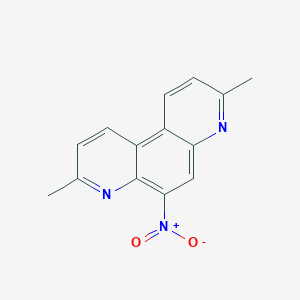
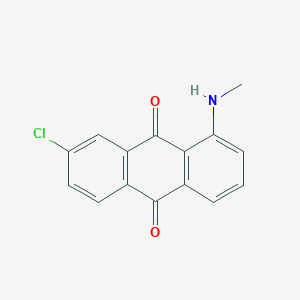
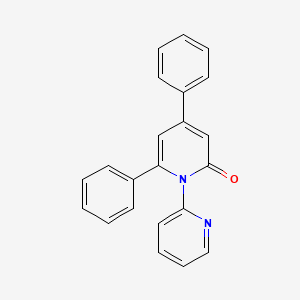
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
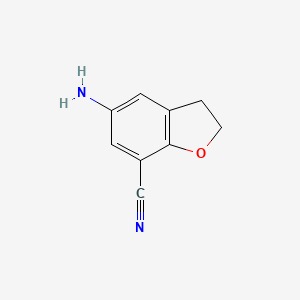
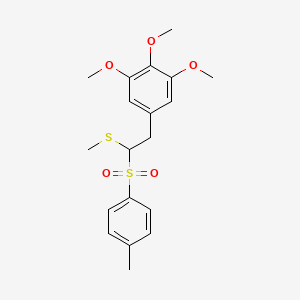
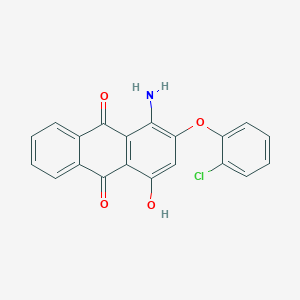
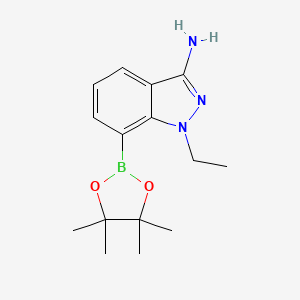
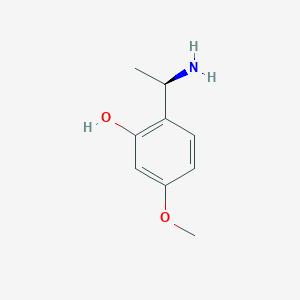
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)

